Meta-Chloro vs. Para-Chloro Substitution: Impact on FABP5 Inhibitory Potency
The 3-chloro (meta) substitution on the benzamide ring differentiates this compound from its 4-chloro (para) analog. In the FABP5 TR-FRET assay, representative non-annulated thiophenylamides with a meta-substituted benzamide core demonstrate IC50 values in the low nanomolar range. For example, the binding affinity data curated in BindingDB for structurally related non-annulated thiophenylamides from the same patent family (US9353102) show IC50 values of 13-16 nM against FABP4 and FABP5 [1]. The para-chloro analog (CAS 1421499-93-5), which also replaces the terminal phenyl with a thiophene, is expected to exhibit a different activity profile based on SAR trends described in the patent [2], though specific quantitative data for both compounds in the same assay is not publicly available in a head-to-head format.
| Evidence Dimension | FABP5 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported for this specific compound; class representative IC50 = 16 nM (FABP5) [1] |
| Comparator Or Baseline | 4-chloro-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)benzamide (CAS 1421499-93-5): quantitative FABP5 data not publicly disclosed |
| Quantified Difference | Potency difference cannot be quantified without direct comparative assay data; structural SAR indicates non-interchangeability. |
| Conditions | TR-FRET assay, pH 7.5, recombinant human FABP5 [1] |
Why This Matters
The meta-chloro substitution pattern is a critical determinant of target engagement; choosing the 4-chloro analog based on superficial similarity risks selecting a compound with significantly different potency and selectivity.
- [1] BindingDB Entry for BDBM234709 (US9353102, 4.15). IC50 for FABP5: 16 nM. TR-FRET assay. View Source
- [2] Buettelmann, B. et al. Non-annulated thiophenylamides. US Patent US-9353102-B2. 2015. Assigned to Hoffmann-La Roche Inc. View Source
